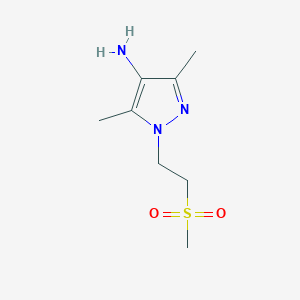
1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methanesulfonylethyl and dimethyl groups
Méthodes De Préparation
The synthesis of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylpyrazole and methanesulfonyl chloride.
Reaction Conditions: The reaction between 3,5-dimethylpyrazole and methanesulfonyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically conducted at low temperatures to ensure selectivity and yield.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-(2-Methanesulfonylethyl)-2,2-dimethylpiperazine: This compound shares the methanesulfonylethyl group but has a different core structure, leading to distinct chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl): This compound has a similar pyrazole ring but different substituents, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H15N3O2S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5,9H2,1-3H3 |
Clé InChI |
DWWOKACIFXASMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCS(=O)(=O)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


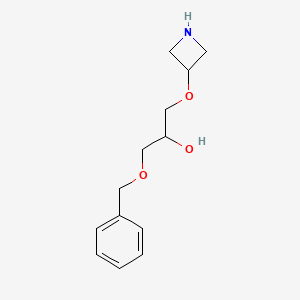
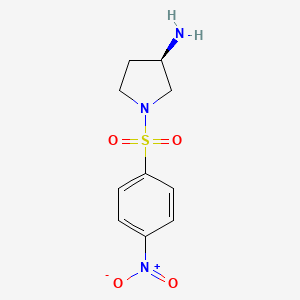
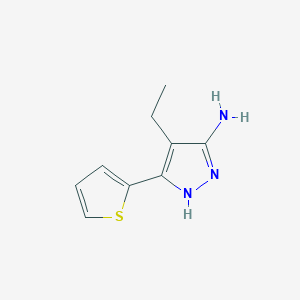
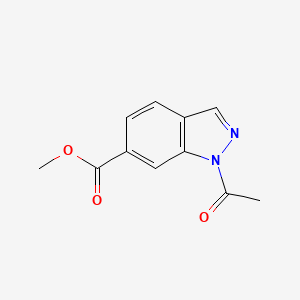



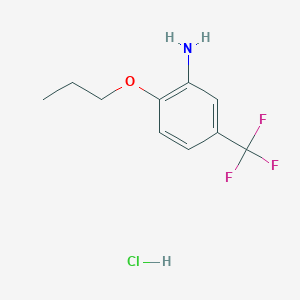
![2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071600.png)
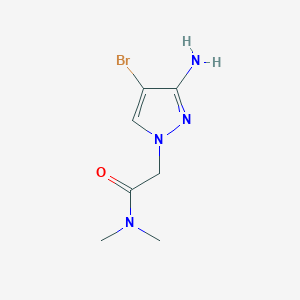

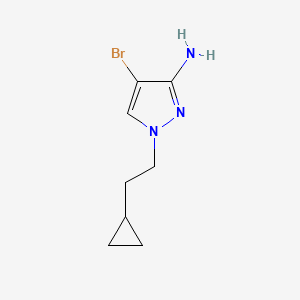
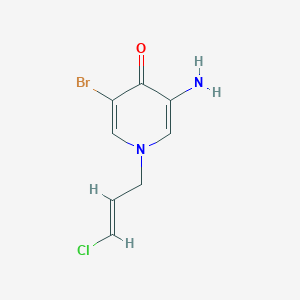
![5-Oxaspiro[2.5]octane-8-carboxylic acid](/img/structure/B13071646.png)
